2-(Piperidin-1-yl)quinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

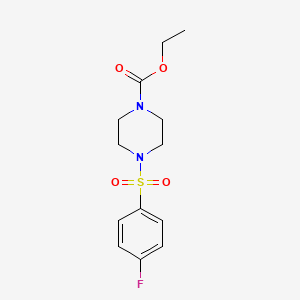

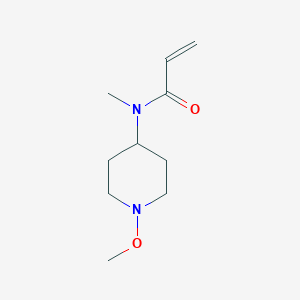

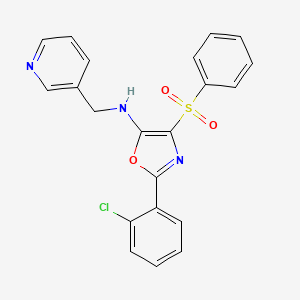

2-(Piperidin-1-yl)quinoline-3-carbaldehyde is a unique molecule that bears a piperidine moiety at C-2 as well as a reactive formyl group at C-3 of the quinoline ring . It has a molecular weight of 240.3 and a molecular formula of C15H16N2O .

Synthesis Analysis

The synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde derivatives has been described in various studies. One method involves nucleophilic aromatic substitution of certain compounds with piperidine, which produces 2-(Piperidin-1-yl)quinoline-3-carbaldehydes . Other chemical reactions involved in the synthesis include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Molecular Structure Analysis

The InChI code for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde is 1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 . This indicates the presence of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde derivatives include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis

2-(Piperidin-1-yl)quinoline-3-carbaldehyde has a predicted melting point of 141.85° C, a predicted boiling point of 432.6° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.66 .Aplicaciones Científicas De Investigación

- The quinoline moiety, found in 2-(Piperidin-1-yl)quinoline-3-carbaldehyde, exists in various biologically active compounds. Some of these exhibit antimicrobial properties . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens.

- Inspired by the antidepressant Quipazine, which contains a quinoline moiety, scientists have designed structural analogs. By modifying the piperazine ring to piperidine, they aimed to enhance antidepressant activity. 2-(Piperidin-1-yl)quinoline-3-carbaldehyde could be part of this exploration .

- Both Quipazine and isonicotinic acid hydrazide (INH) weakly inhibit monoamine oxidase. Researchers synthesized 2-(Piperidin-1-yl)quinoline-3-carbaldehyde by combining these two moieties. Investigating its potential as a monoamine oxidase inhibitor could be valuable .

Antimicrobial Activity

Antidepressant Potential

Monoamine Oxidase Inhibition

Safety and Hazards

The safety information for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-piperidin-1-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVFBQJVPRFXRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-yl)quinoline-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2542709.png)

![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)

![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2542715.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542719.png)

![5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole](/img/structure/B2542720.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)